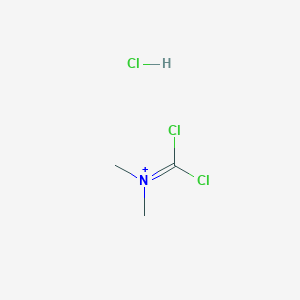
Dichloromethylene-dimethyliminium chloride, technical grade
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Dichloromethylene-dimethyliminium chloride is typically synthesized by reacting dimethylformamide with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis involves the following steps:
- A two-necked, round-bottomed flask is equipped with a stir bar, glass stopper, and reflux condenser.
- The flask is charged with dimethylformamide and thionyl chloride.
- The mixture is heated at reflux for several hours, during which hydrogen chloride gas is evolved.
- The resulting solution is cooled, and the product is isolated by distillation under reduced pressure .
化学反応の分析
Types of Reactions: Dichloromethylene-dimethyliminium chloride undergoes various types of reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions to form azetidinones.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Reaction Conditions: Typically carried out in an inert atmosphere, often using solvents like dichloromethane.
Major Products:
β-Lactams: Formed via the Staudinger reaction.
4-Chloroimidazoles: Formed from α-aminonitriles.
科学的研究の応用
Dichloromethylene-dimethyliminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of β-lactams, indoles, and pyridone-based fluorescent scaffolds.
Biology: Employed in the preparation of ester prodrugs with antiviral properties.
Medicine: Utilized in the synthesis of compounds with potential therapeutic applications.
Industry: Applied in the development of organic photosensitizers for dye-sensitized solar cells.
作用機序
The mechanism of action of dichloromethylene-dimethyliminium chloride involves the formation of an iminium ion intermediate. This intermediate can react with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
類似化合物との比較
- Dimethylchloroformiminium chloride
- (Chloromethylene)dimethylammonium chloride
- Phosgene iminium chloride
Comparison: Dichloromethylene-dimethyliminium chloride is unique due to its ability to participate in a wide range of reactions, including cycloaddition and substitution reactions. Its versatility makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .
特性
分子式 |
C3H7Cl3N+ |
|---|---|
分子量 |
163.45 g/mol |
IUPAC名 |
dichloromethylidene(dimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1; |
InChIキー |
NRNFKRFWZQQDMD-UHFFFAOYSA-N |
正規SMILES |
C[N+](=C(Cl)Cl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


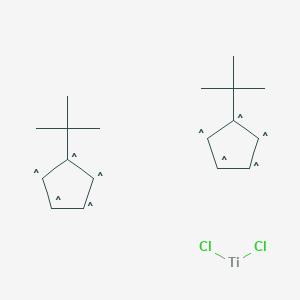

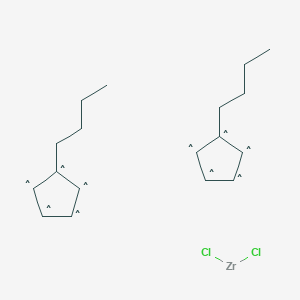

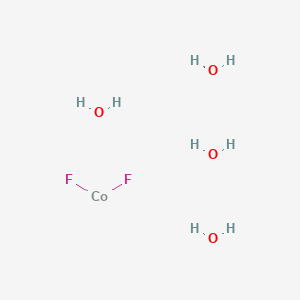
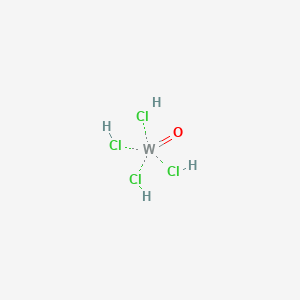

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
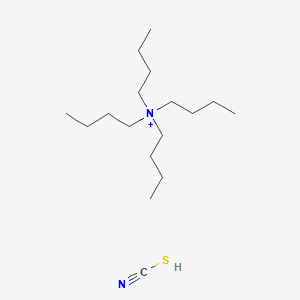

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)



